molecular formula C11H13N3O B14807174 (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol

(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol

Cat. No.: B14807174
M. Wt: 203.24 g/mol
InChI Key: KUARQZSUGAHDFZ-UHFFFAOYSA-N
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Description

(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of an amino group at the 5-position, a benzyl group at the 1-position, and a hydroxymethyl group at the 3-position of the pyrazole ring. It is a solid compound with a white or off-white crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction on the hydrogen atom of the pyrazole ring. This can be done by condensing an amino-pyrazole compound with formaldehyde under appropriate conditions . Another approach involves the reaction of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups on the pyrazole ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol include other amino-pyrazoles and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 1-position and the hydroxymethyl group at the 3-position differentiates it from other pyrazole derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

(5-amino-1-benzylpyrazol-3-yl)methanol

InChI

InChI=1S/C11H13N3O/c12-11-6-10(8-15)13-14(11)7-9-4-2-1-3-5-9/h1-6,15H,7-8,12H2

InChI Key

KUARQZSUGAHDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)CO)N

Origin of Product

United States

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